(5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone
Description
(5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone is a pyrazole-based compound featuring a central pyrazole ring substituted with phenyl groups at the 1- and 4-positions, an amino group at the 5-position, and a piperidin-1-yl methanone moiety at the 3-position.
Properties
IUPAC Name |
(5-amino-1,4-diphenylpyrazol-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-20-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-25(20)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYWYNWBKFWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C(=C2C3=CC=CC=C3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662909 | |
| Record name | (5-Amino-1,4-diphenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-32-4 | |
| Record name | (5-Amino-1,4-diphenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of phenylhydrazine with a suitable diketone under acidic conditions to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Nucleophilic substitution reactions often use strong bases or nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyrazoles.
Scientific Research Applications
(5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone: has shown potential in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Varied Substituents
Compound 7a/7b (): These analogs, synthesized via condensation reactions in 1,4-dioxane, replace the piperidin-1-yl methanone group with thiophene-based substituents. For instance:
- 7a: Contains a 2,4-diamino-3-cyanothiophene-5-yl group.
- 7b: Features an ethyl 2,4-diaminothiophene-5-yl-3-carboxylate moiety.
Pyrazoline Derivatives with Aryl Groups
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (): This compound replaces the piperidine group with a pyridin-4-yl methanone and introduces a dihydropyrazoline ring. Key differences include:
- Rigidity : The dihydropyrazoline core reduces conformational flexibility compared to the parent pyrazole.
- Bioactivity : Pyridine moieties often enhance solubility and metal-binding capacity, which could influence antimicrobial or anticancer activity .
Piperidine Methanone Derivatives in Patent Literature ()
Recent patents highlight piperidin-1-yl methanone derivatives fused with complex heterocycles, such as:
- (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone
- (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone
The fluorinated analogs demonstrate how strategic substituent modifications enhance drug-like properties, suggesting avenues for optimizing the parent compound.
Key Research Findings and Trends
- Substituent Impact: Piperidine and pyridine groups influence solubility and target engagement, while fluorinated or electron-deficient groups (e.g., cyano) enhance binding affinity .
- Synthetic Flexibility : Condensation and cyclization reactions dominate the synthesis of pyrazole derivatives, with solvent choice (e.g., 1,4-dioxane) affecting yield .
- Biological Gaps: Unlike its thiophene or fluorinated analogs, this compound lacks detailed pharmacological data, highlighting a need for targeted studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
